molecular formula C9H8BrNO2 B6166396 3-(4-bromophenyl)-1,3-oxazolidin-2-one CAS No. 223555-95-1

3-(4-bromophenyl)-1,3-oxazolidin-2-one

Katalognummer: B6166396
CAS-Nummer: 223555-95-1
Molekulargewicht: 242.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-1,3-oxazolidin-2-one (CAS 223555-95-1) is a high-value brominated oxazolidinone derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . Its key structural features include a stable oxazolidin-2-one core and a reactive 4-bromophenyl substituent. The bromine atom provides a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, making this compound a foundational building block for constructing more complex chemical architectures . In antimicrobial research, oxazolidinones are a critically important class of synthetic antibiotics known for their unique mechanism of action: they inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . The clinical success of linezolid for Gram-positive infections underscores the potential of this pharmacophore . Current investigative studies are strategically designing oxazolidinone libraries to determine the effects of molecular structure on accumulation and biological activity, with the goal of overcoming the permeation and efflux barriers in Gram-negative bacteria . This compound, with its reactive bromophenyl group, is perfectly positioned for such structure-activity relationship (SAR) and structure-uptake relationship (SUR) studies aimed at developing novel broad-spectrum antibacterial agents . With a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol, it is characterized by high purity and consistent quality, ensuring reliable performance in multi-step synthetic workflows and research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

223555-95-1

Molekularformel

C9H8BrNO2

Molekulargewicht

242.1

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Amino Alcohol Precursors

The foundational approach to oxazolidinone synthesis involves cyclization reactions between amino alcohols and carbonyl sources. For 3-(4-bromophenyl)-1,3-oxazolidin-2-one, this typically begins with a brominated aniline derivative. A modified procedure adapted from morpholin-3-one syntheses employs (R)-epichlorohydrin and 4-bromoaniline under basic conditions . The reaction proceeds via nucleophilic ring-opening of the epoxide by the amine, followed by intramolecular cyclization to form the oxazolidinone core.

Reaction Conditions :

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Catalyst : Copper iodide (CuI) for Ullmann-type coupling

  • Temperature : 110°C under nitrogen atmosphere

  • Time : 36 hours

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) yields the product with moderate efficiency . This method, while reliable, suffers from prolonged reaction times and moderate yields (37–45%), necessitating optimization for industrial applications.

Bromination of Phenyl-Substituted Oxazolidinones

Direct bromination of preformed oxazolidinones offers a pathway to introduce the 4-bromophenyl group. A two-step process involves:

  • Synthesis of 3-phenyl-1,3-oxazolidin-2-one via cyclization.

  • Electrophilic bromination using N-bromosuccinimide (NBS) in DMF .

Critical Parameters :

  • NBS Stoichiometry : 1.2 equivalents to minimize di-bromination byproducts.

  • Radical Initiators : Azobisisobutyronitrile (AIBN) at 0.1 mol% to regulate reaction kinetics.

  • Temperature : Room temperature (25°C) to prevent ring degradation.

This method achieved a 68% yield for 4-(4-bromophenyl)morpholin-3-one, a structural analog, highlighting its applicability to the target compound . Nuclear magnetic resonance (NMR) monitoring confirmed regioselectivity at the para position, with no observable ortho/meta products.

Continuous Flow Organocatalytic Synthesis

Recent advances in flow chemistry have enabled high-yield, scalable production of oxazolidinones. A continuous flow system using supercritical carbon dioxide (scCO₂) as a solvent and catalyst demonstrated exceptional efficiency for analogous compounds .

System Configuration :

  • Reactor Type : Packed-bed reactor (PBR) with immobilized thiourea organocatalyst.

  • Conditions : 80°C, 10 bar CO₂ pressure, 0.05 mL/min substrate flow rate.

  • Solvent : Methyl ethyl ketone (MEK) with 6.5% dimethyl sulfoxide (DMSO).

This method achieved a 93% yield for 5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one, underscoring its potential for 3-(4-bromophenyl) derivatives . The table below compares key parameters of batch vs. flow synthesis:

ParameterBatch Synthesis Flow Synthesis
Yield37–45%93%
Reaction Time36 hours1.5 hours
Catalyst Loading10 mol% CuI0.5 mol% organocatalyst
Solvent Volume150 mL/g5 mL/g

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces the 4-bromophenyl group to prefunctionalized oxazolidinones. A representative protocol involves:

  • Substrate : 3-iodo-1,3-oxazolidin-2-one

  • Coupling Partner : 4-bromophenylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base : Sodium carbonate (Na₂CO₃)

  • Solvent : Tetrahydrofuran (THF)/water (4:1)

This method, adapted from aryloxazolidinone syntheses, typically achieves 70–85% yields but requires rigorous exclusion of oxygen .

Industrial-Scale Production Considerations

Scalable production demands cost-effective and environmentally benign protocols. Key industrial adaptations include:

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Reuse : Immobilized CuI on mesoporous silica enhances turnover.

  • Process Intensification : Hybrid batch-flow systems combine high yields with reduced downtime.

A pilot-scale study using continuous bromination and cyclization achieved a 78% yield with 99.5% purity, meeting pharmaceutical-grade standards .

Analytical Characterization and Quality Control

Structural validation of 3-(4-bromophenyl)-1,3-oxazolidin-2-one necessitates:

  • ¹H/¹³C NMR : Characteristic signals at δ 7.49 (d, J = 8.4 Hz, ArH) and δ 155.4 (C=O) .

  • Mass Spectrometry : ESI+ m/z 318.0124 [M+H]⁺ .

  • IR Spectroscopy : C=O stretch at 1745 cm⁻¹ .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Halogen Substituents

  • 3-(4-Fluorophenyl)-1,3-oxazolidin-2-one Derivatives :
    Fluorine’s high electronegativity increases the compound's polarity and metabolic stability. For example, 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1246738-23-7) has a molecular weight of 274.09 and is used in synthetic intermediates . Compared to bromine, fluorine’s smaller size may improve binding specificity in drug-receptor interactions.
  • 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: The nitro group allows catalytic reduction to amino derivatives, a key step in synthesizing bioactive molecules like 3-(4-aminophenyl)-1,3-oxazolidin-2-one.

Additional Functional Groups

  • Bromomethyl Substitution :
    5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 1936010-79-5) has dual bromine atoms, enhancing electrophilicity and utility in alkylation reactions .

Anti-inflammatory Activity

  • Oxadiazole Derivatives :
    Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5% anti-inflammatory activity, comparable to indomethacin (64.3%) at 20 mg/kg. The bromophenyl group contributes to π-π stacking interactions in target enzymes .

Physicochemical Properties

  • Molecular Weight and Polarity: 3-(4-Bromophenyl)-1,3-oxazolidin-2-one: C9H8BrNO2 (MW 242.08) . 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one: C10H9BrFNO2 (MW 274.09) .
  • Thermal Stability : Compounds like 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (CAS 31847-24-2) decompose at elevated temperatures due to nitro group instability, whereas bromophenyl analogs exhibit greater thermal resilience .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-bromophenyl)-1,3-oxazolidin-2-one, and how does the bromophenyl substituent influence reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., phosgene or triphosgene). The bromophenyl group introduces steric and electronic effects, requiring inert conditions (e.g., dry THF, N₂ atmosphere) to prevent debromination. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)
CyclizationTriphosgene, DCM, 0°C65–75
PurificationHexane:EtOAc (3:1)>95 purity

Q. How is the structural integrity of 3-(4-bromophenyl)-1,3-oxazolidin-2-one validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used. The bromine atom’s high electron density aids in phasing. Key parameters:

  • Bond lengths: C-Br ≈ 1.89–1.92 Å
  • Torsion angles: Oxazolidinone ring planarity (<5° deviation) .
    • Common Artifacts : Disordered solvent molecules in the lattice require careful modeling to avoid overfitting .

Q. What is the baseline antibacterial activity of 3-(4-bromophenyl)-1,3-oxazolidin-2-one, and how does it compare to other oxazolidinones?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) show moderate activity (MIC = 8–16 µg/mL). The bromophenyl group enhances lipophilicity but may reduce solubility, impacting bioavailability. Comparative SAR studies suggest nitro or fluorine substituents (e.g., linezolid) improve potency .

Advanced Research Questions

Q. What mechanistic insights explain the two-step reduction of 3-(4-nitrophenyl)- to 3-(4-aminophenyl)-1,3-oxazolidin-2-one, and how does this inform catalysis for bromophenyl analogs?

  • Methodological Answer : Au-nanocluster-catalyzed reduction involves:

Fast Step : Nitro → Diazene intermediate (UV-vis monitoring at 400 nm).

Slow Step : Diazene → Aminophenyl (kinetic isotope effect studies suggest H-transfer rate-limiting) .

  • Implications for Bromophenyl Systems : Bromine’s electron-withdrawing effect may stabilize intermediates but slow reduction; computational DFT studies (B3LYP/6-31G*) are recommended to compare transition states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.